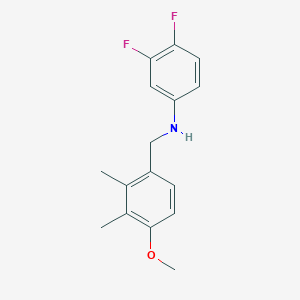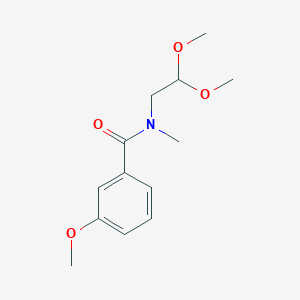
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as DFPMD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
科学研究应用
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience and cancer research. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
作用机制
The exact mechanism of action of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular stress response and antioxidant defense. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have various biochemical and physiological effects in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to protect neurons from oxidative stress and inflammation. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic properties. However, its limitations include its limited solubility and stability, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine analogs and derivatives may provide useful tools for studying its biological effects and potential therapeutic properties.
Conclusion:
In conclusion, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is a synthetic compound that has been studied for its potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, it shows promise as a useful tool for studying various biological processes and as a potential therapeutic agent in various diseases.
合成方法
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized through a multistep process involving the reaction of 3,4-difluoronitrobenzene with 4-methoxy-2,3-dimethylbenzylamine in the presence of reducing agents. The resulting intermediate is then treated with a strong acid to yield the final product.
属性
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-14(17)15(18)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPWYRFANTLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B5856734.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)